1-(2h)-Phthalazinone
Description
Historical Context and Evolution of Phthalazinone Chemistry
The exploration of phthalazinone chemistry commenced in the early 20th century, with initial synthetic efforts primarily focused on elucidating its heterocyclic architecture . The parent compound, 1-(2H)-phthalazinone, was first synthesized through cyclization reactions involving phthalic anhydride (B1165640) and hydrazine (B178648) derivatives nih.gov. Significant advancements in synthetic methodologies, such as Friedel-Crafts acylation, emerged by the mid-20th century, enabling the introduction of aromatic substituents and leading to the synthesis of derivatives like 4-(4-hydroxyphenyl)phthalazin-1(2H)-one .
Over the subsequent decades, research into phthalazine (B143731) derivatives expanded considerably, with a growing appreciation for their diverse pharmacological potential researchgate.netosf.iosci-hub.seresearchgate.netsapub.org. By the 21st century, the scaffold experienced a resurgence in interest, driven by its adaptability in drug design and its role in the development of targeted therapies . Key milestones include its application in the synthesis of poly(phthalazinone ether ketone) polymers and its crucial role as a precursor for potent poly(ADP-ribose) polymerase (PARP) inhibitors in oncology researchgate.net. The continuous development of novel synthetic strategies, including multicomponent reactions, has further facilitated access to a vast array of functionalized phthalazinone derivatives, underscoring the ongoing evolution of this field researchgate.netnih.gov.
Significance of the this compound Core in Contemporary Chemical Research
The significance of the this compound core in contemporary chemical research is underscored by its presence in numerous marketed drugs and its extensive exploration in preclinical and clinical studies nih.govsci-hub.seresearchgate.netfrontiersin.orgresearchgate.net. This scaffold is recognized for its ability to confer a wide spectrum of biological activities, including anticancer, antidiabetic, antiasthmatic, antihistaminic, antihypertensive, antithrombotic, antidepressant, anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and vasorelaxant properties researchgate.netnih.govresearchgate.netosf.iosci-hub.seresearchgate.netsapub.orgresearchgate.netnih.gov.
Its utility is particularly pronounced in oncology, where phthalazinone derivatives serve as potent inhibitors of key enzymes involved in cancer progression. For instance, olaparib, a successful PARP inhibitor used in treating various cancers, features the phthalazinone moiety researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net. Other derivatives have demonstrated efficacy as inhibitors of Aurora kinases, essential for cell division, and vascular endothelial growth factor receptors (VEGFRs), which are critical for tumor angiogenesis mdpi.comresearchgate.netnih.govacs.org. Furthermore, the scaffold's ability to inhibit phosphodiesterase (PDE) and aldose reductase (AR) enzymes highlights its broad therapeutic potential beyond cancer researchgate.netresearchgate.netsci-hub.se. The structural features contributing to this versatility include its planar aromaticity, which facilitates π-π stacking interactions, and the presence of reactive sites at the C1 ketone and N2 positions, allowing for facile functionalization to tailor bioactivity .
Scope and Research Imperatives for this compound Studies
The ongoing research into this compound derivatives is multifaceted, driven by the imperative to discover new therapeutic agents with improved efficacy, selectivity, and safety profiles. A primary focus remains on the development of novel and efficient synthetic methodologies, including green chemistry approaches and multicomponent reactions, to access diverse libraries of functionalized phthalazinones researchgate.netnih.gov. These synthetic advancements are crucial for exploring new chemical space and identifying lead compounds for various diseases.
Current research imperatives also include a deeper understanding of the structure-activity relationships (SAR) to optimize interactions with specific biological targets nih.govmdpi.comnih.govacs.org. This involves systematic modification of the phthalazinone core at different positions to enhance potency and selectivity. Specific areas of intense investigation include the development of more potent and selective PARP inhibitors for cancer therapy, as well as novel kinase inhibitors targeting pathways implicated in various malignancies mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govacs.org. Furthermore, research is expanding to explore the potential of phthalazinones as fluorescence probes and luminescence materials, as well as their role in inhibiting mono-ADP-ribosylating enzymes (mono-ARTs) frontiersin.orgresearchgate.net. The continued exploration of phthalazinone derivatives for multifactorial diseases and the identification of new therapeutic applications for this privileged scaffold remain central to future research endeavors.
Data Table 1: Notable Phthalazinone Derivatives and Their Biological Activities/Targets
| Compound/Derivative Class | Primary Biological Activity/Target | Reference(s) |
| Olaparib | PARP-1 Inhibitor (Anticancer) | researchgate.netmdpi.comresearchgate.netresearchgate.net |
| Azelastine (B1213491) | Antihistamine (Allergic Rhinitis), H1 Receptor Blocker | frontiersin.orgnih.govgoogle.com |
| Vatalanib (PTK787) | VEGFR-2 Inhibitor (Anticancer) | frontiersin.orgresearchgate.netnih.gov |
| Zopolrestat | Aldose Reductase Inhibitor (Diabetes-related complications) | frontiersin.orgnih.gov |
| Phthalazinone-pyrazole hybrids | Anticancer (e.g., targeting kinases) | mdpi.comfrontiersin.orgacs.org |
| Phthalazinone-dithiocarbamate hybrids | Antiproliferative activity against cancer cell lines | mdpi.com |
| 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | Antibacterial, potential anticancer | |
| MV-5445 | PDE5 Inhibitor | researchgate.netvulcanchem.com |
| Compounds 2b, 2i | Anti-inflammatory, anti-proliferative | nih.gov |
| Compounds 7, 12b, 13c | Cytotoxicity against cancer cell lines, VEGFR2 inhibition, Apoptosis | nih.gov |
| Phthalazinone derivatives | Antitumor, PARP-1 inhibitors, Antimicrobial, Antiviral, Antifungal, Anti-inflammatory, Antidiabetic, Anticonvulsant | researchgate.netnih.govresearchgate.netosf.iosci-hub.seresearchgate.netsapub.orgresearchgate.net |
Data Table 2: Marketed Drugs and Key Lead Compounds Featuring the Phthalazinone Scaffold
| Drug/Compound Name | Therapeutic Area/Class | Primary Target/Mechanism | Reference(s) |
| Olaparib | Oncology | Poly(ADP-ribose) Polymerase (PARP) Inhibitor | researchgate.netmdpi.comresearchgate.netresearchgate.net |
| Azelastine | Allergy/Asthma | Histamine (B1213489) H1 Receptor Antagonist | frontiersin.orgnih.govgoogle.com |
| Vatalanib | Oncology | Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor | frontiersin.orgresearchgate.netnih.gov |
| Zopolrestat | Diabetes | Aldose Reductase Inhibitor | frontiersin.orgnih.gov |
| Flezelastine | Allergy/Asthma (Investigational) | Histamine H1 Receptor Antagonist | google.com |
| MV-5445 | Cardiovascular (Investigational) | Phosphodiesterase V (PDE5) Inhibitor | researchgate.netvulcanchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5,7H |
InChI Key |
KGMZBPSGRCBSOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CN=NC2=O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2h Phthalazinone and Its Derivatives
Classical Approaches to the Phthalazinone Nucleus
Traditional methods for constructing the phthalazinone core have been well-established for decades and are broadly categorized into cyclocondensation reactions and ring closure strategies. These approaches typically involve the reaction of a bifunctional precursor with a hydrazine (B178648) derivative.
Cyclocondensation Reactions
Cyclocondensation reactions are the most common classical routes to the phthalazinone nucleus, involving the formation of the heterocyclic ring through the condensation of two reactants with concomitant loss of a small molecule, such as water.
The reaction of phthalic anhydride (B1165640) with hydrazine hydrate is a direct and widely used method for the synthesis of 1,4-phthalazinedione (phthalhydrazide), which can be a precursor to 1-(2H)-phthalazinone derivatives. Several methods have been reported for the preparation of phthalazinones from phthalic anhydrides and hydrazine hydrate, often in the presence of acetic acid longdom.org. Furthermore, the reaction of phthalic anhydride with aromatic hydrocarbons under Friedel-Craft's conditions yields 2-aroylbenzoic acids, which can then be treated with hydrazine derivatives to form 1-(2H)-phthalazinones longdom.org.
N-substituted phthalimides can serve as precursors to phthalazinone derivatives. For instance, the Gabriel-Colman rearrangement involves the reaction of a phthalimido ester with a strong base to form substituted isoquinolines, a reaction that showcases the ring-opening and subsequent closure of the phthalimide structure drugfuture.comwikipedia.org. While not a direct synthesis of this compound, it demonstrates a classical ring transformation of the phthalimide core. Another established route is the reaction of phthalaldehydic acid with various phenyl hydrazines, which provides a straightforward synthesis of this compound derivatives researchgate.netresearchgate.net.
The condensation of 2-acylbenzoic acids with hydrazine and its derivatives is a versatile and frequently employed method for the synthesis of 4-substituted-1-(2H)-phthalazinones. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the phthalazinone ring. A simple one-pot, two-step process has been developed for this conversion, which has been successfully demonstrated on a multikilogram scale syrris.jp. The cyclization of phenylhydrazines with 2-acylbenzoic acids has also been reported to yield 2,4-disubstituted phthalazin-1-ones longdom.org.
Ring Closure Strategies
Ring closure strategies for the formation of the phthalazinone nucleus often involve the intramolecular cyclization of a pre-functionalized aromatic precursor. These methods can offer a high degree of control over the substitution pattern of the final product.
A notable example is the palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides nih.govelsevierpure.com. This reaction is believed to proceed through an electrophilic ortho-palladation followed by C-arylation of the carbon-nitrogen double bond, leading to the formation of the phthalazinone ring nih.gov. Another approach involves the cyclization of an o-aroylbenzoic acid derivative with hydroxylamine hydrochloride to produce a benzoxazinone derivative, which then serves as a precursor for the formation of phthalazinone derivatives upon reaction with hydrazine monohydrate ekb.eg.
Modern and Green Synthetic Protocols
In recent years, the development of synthetic methodologies has shifted towards more environmentally friendly and efficient processes. These modern and green protocols for the synthesis of this compound and its derivatives focus on reducing reaction times, minimizing waste, and avoiding the use of hazardous reagents and solvents.
Microwave-assisted synthesis has emerged as a powerful tool in this regard. The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods researchgate.nettandfonline.comtandfonline.comnih.gov. For instance, a green protocol for the synthesis of phthalazine (B143731) derivatives using microwave irradiation has been reported, highlighting the advantages of reduced reaction time and high yield researchgate.net.
Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of phthalazinone derivatives. Sonication can enhance reaction rates and yields, often under milder conditions than conventional methods nih.govmdpi.comthieme-connect.comhhu.denih.gov. This method is considered environmentally friendly and cost-effective.
The use of nanocatalysts also represents a modern approach to phthalazinone synthesis. For example, a cobalt-based nanocatalyst has been used for the one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions or with ultrasound irradiation at room temperature. This catalyst was found to be easily recoverable and reusable for several reaction cycles without a significant loss of activity researchgate.net.
Solvent-free and water-mediated reactions are at the forefront of green chemistry. One-pot, three-component condensation reactions of aldehydes, phthalhydrazide (B32825), and malononitrile have been carried out under solvent-free conditions to produce 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in good to excellent yields rsc.org. Additionally, a simple one-pot, water-mediated synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones has been described, using oxalic acid as a catalyst researchgate.net.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazinone Derivatives
| Synthesis Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional | 4 hours | 85.1 | researchgate.net |
| Microwave-Assisted | 4 hours | 88.2 | researchgate.net |
| Conventional | 3-5 hours | 55-75 | nih.gov |
| Microwave-Assisted | 24 hours | Not specified | researchgate.net |
Table 2: Ultrasound-Assisted Synthesis of Phthalazinone and Related Derivatives
| Solvent | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | 50 | 70 | nih.gov |
| Methanol | 55 | 60 | nih.gov |
| Water | 60 | 96 | nih.gov |
| Acetonitrile | Not specified | 45 | nih.gov |
| Dioxane | Not specified | 45 | nih.gov |
| Dichloromethane | Not specified | 35 | nih.gov |
| Acetonitrile | 60-90 | Not specified | thieme-connect.com |
| Ethanol | 30-60 | Excellent | mdpi.com |
Table 3: Nanocatalyst and Solvent-Free Synthesis of Phthalazinone Derivatives
| Method | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nanocatalyst | Cobalt-based | Solvent-free or Ultrasound | High | researchgate.net |
| Solvent-Free | N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide | 80–100 °C | Good to Excellent | rsc.org |
| Water-Mediated | Oxalic Acid | One-pot | Good | researchgate.net |
Catalytic Systems in Phthalazinone Synthesis
A straightforward and efficient one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones has been developed utilizing oxalic acid as a catalyst. This method involves the reaction of phthalaldehydic acid with various substituted phenyl hydrazines in the presence of a catalytic amount of oxalic acid. A key advantage of this protocol is its simplicity, which, combined with short reaction times and an easy work-up procedure, makes it a highly practical approach. The use of an inexpensive and readily available catalyst further enhances its appeal. Optimal results are typically achieved with a 10 mol% catalyst loading, leading to excellent yields.
| Reactants | Catalyst | Solvent | Reaction Time (min) | Yield (%) |
| Phthalaldehydic acid, Phenyl hydrazine | Oxalic Acid (10 mol%) | Water | 20-30 | 98 |
| Phthalaldehydic acid, 4-Chlorophenyl hydrazine | Oxalic Acid (10 mol%) | Water | 20-30 | 97 |
| Phthalaldehydic acid, 4-Methylphenyl hydrazine | Oxalic Acid (10 mol%) | Water | 20-30 | 96 |
| Phthalaldehydic acid, 4-Nitrophenyl hydrazine | Oxalic Acid (10 mol%) | Water | 20-30 | 95 |
This table presents data on the synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones using oxalic acid catalysis.
Heterogeneous catalysts, such as silica-supported perchloric acid (HClO₄-SiO₂), have emerged as powerful tools in the synthesis of complex heterocyclic systems related to phthalazinones. While direct synthesis of the parent this compound using this specific catalyst is not extensively documented, its utility has been demonstrated in the three-component synthesis of 2H-indazolo[2,1-b]phthalazinetrione derivatives. In this reaction, a mixture of an aldehyde, phthalhydrazide, and dimedone is heated under solvent-free conditions in the presence of a catalytic amount of perchloric acid-functionalized silica nanospheres. This method is noted for its good yields, simple reaction conditions, and shorter reaction times. The catalyst's reusability also contributes to the sustainability of the process.
| Reactants | Catalyst | Conditions | Yield (%) |
| 4-Chlorobenzaldehyde, Phthalhydrazide, Dimedone | HClO₄-SiO₂ Nanospheres | 80°C, Solvent-free | 96 |
| 4-Nitrobenzaldehyde, Phthalhydrazide, Dimedone | HClO₄-SiO₂ Nanospheres | 80°C, Solvent-free | 94 |
| 4-Methylbenzaldehyde, Phthalhydrazide, Dimedone | HClO₄-SiO₂ Nanospheres | 80°C, Solvent-free | 92 |
| Benzaldehyde, Phthalhydrazide, Dimedone | HClO₄-SiO₂ Nanospheres | 80°C, Solvent-free | 91 |
This table showcases the synthesis of 2H-indazolo[2,1-b]phthalazinetrione derivatives using a silica-supported perchloric acid catalyst.
The application of Dysprosium(III) as a catalyst in the synthesis of this compound and its direct derivatives is not extensively reported in the scientific literature. While lanthanide catalysts, including dysprosium salts, are known to catalyze a variety of organic transformations, their specific use for the cyclization reactions forming the phthalazinone core is not a well-documented methodology. Further research would be required to establish the viability and potential advantages of Dysprosium(III) catalysis in this context.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable technique for accelerating the synthesis of a wide array of heterocyclic compounds, including phthalazinone derivatives. This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. The synthesis of various phthalazinone derivatives has been successfully achieved using this green chemistry approach, which often allows for solvent-free conditions, further enhancing its environmental credentials.
| Starting Material | Reagents | Method | Reaction Time | Yield (%) |
| 1-Chloro-4-(4-isopropyl-phenyl)-phthalazine | Hydrazine hydrate | Microwave | 3-5 min | 92 |
| 1-Chloro-4-(4-isopropyl-phenyl)-phthalazine | Phenylhydrazine | Microwave | 5-7 min | 88 |
| 2-Acetylbenzoic acid | Hydrazine hydrate | Microwave | 10 min | 95 |
| 2-Benzoylbenzoic acid | Hydrazine hydrate | Microwave | 8 min | 92 |
This table compares the efficiency of microwave-assisted synthesis for various phthalazinone derivatives.
Ultrasound-Assisted Synthesis
The use of ultrasonic irradiation is another green and efficient method for the synthesis of this compound and its derivatives. Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation and collapse of bubbles in the reaction medium create localized high-pressure and high-temperature zones, which can accelerate the chemical transformation. This technique has been successfully applied to the synthesis of various phthalazinone-containing heterocyclic systems, often with the benefits of shorter reaction times, milder conditions, and improved yields compared to conventional methods.
| Reaction Type | Reactants | Catalyst/Conditions | Reaction Time (h) | Yield (%) |
| Three-component synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives | Isatin, Malononitrile, Phthalhydrazide | Piperidine, Ultrasound | 0.5 | 93 |
| Three-component synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives | Isatin, Ethyl cyanoacetate, Phthalhydrazide | Piperidine, Ultrasound | 0.5 | 90 |
| Synthesis of 2-thiazolylphthalazine derivatives | 4-(1-Oxo-1,2-dihydro-phthalazin-4-yl)carbothioic acid amide, Halogenated ketones | Ultrasound | 1-1.5 | 85-95 |
This table illustrates the application of ultrasound-assisted synthesis in preparing complex phthalazinone derivatives.
Water-Mediated Reactions
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, and it has been effectively employed in the synthesis of this compound derivatives. Water-mediated reactions offer numerous advantages, including low cost, non-flammability, and reduced environmental impact. The one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones, catalyzed by oxalic acid, is a prime example of a successful water-mediated reaction. In this process, water serves as the reaction medium, facilitating the condensation reaction between phthalaldehydic acid and substituted phenyl hydrazines. The simplicity of the procedure, coupled with the ease of product isolation by filtration, makes this an environmentally benign and highly efficient synthetic route. The use of water as a solvent aligns with the principles of sustainable chemistry by avoiding the use of volatile and often toxic organic solvents.
Advanced Derivatization and Functionalization Strategies for this compound
Advanced synthetic strategies are pivotal in harnessing the full potential of the this compound scaffold, enabling the creation of a diverse array of derivatives with tailored properties. These methodologies focus on the selective functionalization of specific positions on the phthalazinone core, primarily the N-2 and C-4 positions, to introduce complex functionalities and modulate biological activity.
N-Alkylation Mechanisms and Regioselectivity
The alkylation of this compound is a fundamental strategy for derivatization, though it is complicated by the molecule's lactam-lactim tautomerism. This phenomenon allows for alkylation to occur at either the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. beilstein-journals.orglongdom.org
It has been established that employing potassium salts of phthalazinones or their bromo-derivatives leads to selective alkylation on the nitrogen atom. beilstein-journals.org Common conditions involve the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. beilstein-journals.orgnih.gov This approach facilitates the nucleophilic attack from the N-2 position on an alkyl halide. For instance, the direct alkylation of 4-bromophthalazin-1(2H)-one with reagents like methyl iodide or isopropyl iodide in the presence of K₂CO₃ in dry acetone proceeds efficiently to yield the corresponding N-substituted products. beilstein-journals.org
Similarly, the synthesis of precursors for dithiocarbamate moieties has been accomplished through the N-alkylation of appropriate phthalazinone scaffolds with an excess of 1,2-dibromoethane in DMF at 60 °C, using K₂CO₃ as the base. nih.govmdpi.com This reaction predominantly yields the desired N-(2-bromoethyl)phthalazinones, which serve as key intermediates for further functionalization. nih.govmdpi.com
| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
| 4-Bromophthalazin-1(2H)-one | Methyl iodide | K₂CO₃ / Acetone | 4-Bromo-2-methylphthalazin-1(2H)-one | 85% | beilstein-journals.org |
| 4-Bromophthalazin-1(2H)-one | Isopropyl iodide | K₂CO₃ / Acetone | 4-Bromo-2-isopropylphthalazin-1(2H)-one | 84% | beilstein-journals.org |
| This compound | 1,2-Dibromoethane | K₂CO₃ / DMF | 2-(2-Bromoethyl)phthalazin-1(2H)-one | 45-75% | nih.govmdpi.com |
| 4-p-Tolylphthalazin-1(2H)-one | 1,2-Dibromoethane | K₂CO₃ / DMF | 2-(2-Bromoethyl)-4-p-tolylphthalazin-1(2H)-one | 45-75% | nih.gov |
C-Functionalization Approaches (e.g., Wohl-Ziegler's Bromination)
Carbon-functionalization of the phthalazinone ring, particularly at the C-4 position, is a critical step for introducing diverse substituents. The Wohl-Ziegler reaction is a well-established method for the free-radical bromination of allylic and benzylic positions and has been effectively applied to phthalazinone derivatives. nih.govchem-station.com
This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride or acetonitrile. nih.govorganic-chemistry.org The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the position allylic or benzylic to a double bond or aromatic ring, creating a resonance-stabilized radical intermediate. organic-chemistry.org This intermediate then reacts with a bromine molecule, which is present in low concentration, to form the brominated product. chem-station.com
A specific application of this method is the synthesis of 4-(bromomethyl)phthalazinone derivatives from their 4-methyl counterparts. For example, 2,4-dimethylphthalazin-1(2H)-one can be converted to 2-methyl-4-(bromomethyl)phthalazin-1(2H)-one using NBS and benzoyl peroxide. nih.gov Acetonitrile is sometimes used as an alternative solvent to carbon tetrachloride to improve the solubility of the substrate. nih.gov The resulting 4-(bromomethyl) derivative is a versatile intermediate, readily undergoing nucleophilic substitution to introduce a wide range of functional groups. nih.gov
| Starting Material | Reagents | Solvent | Product | Reference |
| 2,4-Dimethylphthalazin-1(2H)-one | N-Bromosuccinimide (NBS), Benzoyl peroxide | Acetonitrile | 2-Methyl-4-(bromomethyl)phthalazin-1(2H)-one | nih.gov |
Multi-Component Reactions (e.g., Mannich Reaction)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient approach to generating molecular complexity. nih.govcaltech.edu The Mannich reaction is a classic example of an MCR that has been successfully applied to the this compound system. orientjchem.org
In the context of phthalazinone chemistry, the Mannich reaction involves the aminoalkylation of the acidic N-H proton at the N-2 position. The reaction typically proceeds by combining this compound with formaldehyde and a primary or secondary amine or amide. orientjchem.org This one-pot synthesis provides a straightforward route to N-substituted aminomethyl phthalazinone derivatives. For instance, 4-aryl-1(2H)-phthalazinones react with formaldehyde in the presence of amides like benzamide or phthalimide to yield the corresponding Mannich bases. orientjchem.org These reactions expand the structural diversity of phthalazinone derivatives by introducing new C-N bonds at the N-2 position.
| Phthalazinone Derivative | Amine/Amide Component | Reagent | Product Type | Reference |
| 4-Phenyl-1(2H)-phthalazinone | Benzamide | Formaldehyde | 2-(Benzamidomethyl)-4-phenyl-1(2H)-phthalazinone | orientjchem.org |
| 4-Phenyl-1(2H)-phthalazinone | Phthalimide | Formaldehyde | 2-(Phthalimidomethyl)-4-phenyl-1(2H)-phthalazinone | orientjchem.org |
| 4-Benzyl-1(2H)-phthalazinone | Benzamide | Formaldehyde | 2-(Benzamidomethyl)-4-benzyl-1(2H)-phthalazinone | orientjchem.org |
Incorporation of Complex Moieties
To develop derivatives with specific biological targets, complex molecular fragments such as amino acids, dithiocarbamates, and monosaccharides have been incorporated into the phthalazinone structure.
Amino Acids: Phthalazinone-amino acid conjugates have been synthesized by reacting the phthalazinone core with halogenated α-amino acids. For example, the reaction of this compound with β-chloroalanine, or the monochlorides of aspartic or glutamic acid, can yield novel compounds where the amino acid moiety is linked to the phthalazinone base. ekb.eg Another approach involves fusing phthalyl derivatives of amino acids with phthalic anhydride, followed by cyclization with hydrazine hydrate. longdom.org
Dithiocarbamates: The synthesis of phthalazinone-dithiocarbamate hybrids involves a multi-step sequence. nih.gov Typically, an aminoalkyl group is first installed at either the N-2 or C-4 position of the phthalazinone ring. nih.gov The N-2 aminoalkyl derivatives are prepared via N-alkylation with a suitable haloalkyl precursor, followed by a Gabriel synthesis or similar method to introduce the primary amine. nih.gov The C-4 aminoalkyl derivatives are synthesized starting from a C-4 functionalized precursor, such as a 4-(bromomethyl)phthalazinone. nih.gov The key final step is a one-pot reaction where the aminoalkyl phthalazinone intermediate is treated with carbon disulfide and an appropriate alkyl or benzyl (B1604629) halide (e.g., benzyl bromide) to form the dithiocarbamate moiety. nih.govnih.gov
Monosaccharides: Nucleoside analogues incorporating the phthalazinone scaffold have been synthesized to explore their potential as antiviral or anticancer agents. ekb.eg The synthesis of these N-cyclonucleosides is achieved through the reaction of a this compound derivative with a protected pyranosyl bromide, such as α-D-arabinopyranosyl bromide or α-D-glucopyranosyl bromide. ekb.eg The reaction is typically carried out in dry DMF with a base like anhydrous potassium carbonate, which facilitates the nucleophilic attack of the phthalazinone N-2 nitrogen onto the anomeric carbon of the sugar, forming the desired N-glycosidic bond. ekb.eg
| Moiety Type | Synthetic Approach | Key Reagents | Product Class | Reference |
| Amino Acids | Nucleophilic substitution | Halogenated α-amino acids | Phthalazinone-amino acid conjugates | ekb.eg |
| Dithiocarbamates | One-pot reaction from aminoalkyl precursor | Aminoalkyl-phthalazinone, Carbon disulfide, Benzyl bromide | Phthalazinone-dithiocarbamate hybrids | nih.govnih.gov |
| Monosaccharides | N-glycosylation | α-D-Glucopyranosyl bromide, K₂CO₃ | Phthalazinone nucleoside analogues | ekb.eg |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insight into the functional groups and bonding arrangements within the 1-(2H)-phthalazinone molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound, typically recorded using a KBr wafer, displays several characteristic absorption bands that are crucial for its structural confirmation. A notable feature is the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. Additionally, the spectrum shows distinct bands for N-H and aromatic C-H stretching.
Key vibrational frequencies observed in the FT-IR spectrum confirm the lactam structure of the molecule. For instance, a band at approximately 3104 cm⁻¹ is attributed to the C-H stretching of the aromatic ring. The N-H stretching vibration is typically observed around 3291 cm⁻¹.
Table 1: Principal FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3291 | N-H Stretch | Confirms the presence of the secondary amide group (lactam). |
| ~3104 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. nih.gov |
| ~1650 | C=O Stretch (Amide I) | Strong absorption characteristic of the carbonyl group in a cyclic amide. |
| ~1580 | C=C Stretch | Corresponds to the stretching vibrations within the aromatic ring. |
Raman Spectroscopy
Complementing FT-IR, Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds. The Raman spectrum of this compound has been experimentally recorded and analyzed. A significant band in the Raman spectrum appears at 3300 cm⁻¹, which is assigned to the N-H stretching vibration, corroborating the FT-IR data and confirming the amide structure.
Table 2: Key Raman Shift for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3300 | N-H Stretch | Vibration of the nitrogen-hydrogen bond in the lactam ring. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for elucidating the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, provides unambiguous evidence for its structure. The spectrum shows a characteristic downfield signal for the amide proton (N-H), which is a clear indicator of the lactam tautomer. The aromatic protons of the fused benzene ring appear as a series of multiplets in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns allow for the assignment of each proton. For example, the proton on C8, adjacent to the electron-withdrawing carbonyl group, is typically the most deshielded of the aromatic protons.
Table 3: ¹H-NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Description |
|---|---|---|---|
| N-H | ~12.73 | Singlet (broad) | Highly deshielded amide proton. beilstein-journals.org |
| H-4 | ~8.42 | Singlet | Proton on the pyridazinone ring. beilstein-journals.org |
| H-8 | ~8.28 | Multiplet | Aromatic proton adjacent to the carbonyl group. beilstein-journals.org |
| H-5, H-6, H-7 | ~7.97 | Multiplet | Overlapping signals of the remaining aromatic protons. beilstein-journals.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon (C1) of the amide group, typically appearing around 160 ppm. The remaining signals in the aromatic region correspond to the six carbons of the benzene ring and the C4 carbon of the pyridazinone ring. Analysis of ¹³C-NMR data from closely related derivatives allows for a confident assignment of the carbon signals for the parent compound.
Table 4: ¹³C-NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| C1 (C=O) | ~159.8 | Amide carbonyl carbon. mdpi.com |
| C4 | ~138.0 | Unsubstituted carbon on the pyridazinone ring. mdpi.com |
| C4a, C8a | ~129.7, ~133.2 | Quaternary carbons at the ring fusion. mdpi.com |
| C5, C6, C7, C8 | ~126.2 - ~134.0 | Aromatic carbons of the benzene ring. mdpi.com |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron impact (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 146, which corresponds to its molecular formula, C₈H₆N₂O. researchgate.net
The fragmentation of the molecular ion provides further structural confirmation. A primary and highly characteristic fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the amide carbonyl group. This results in a prominent fragment ion at m/z 118. This fragmentation is a classic example of the behavior of cyclic amides in mass spectrometry.
Table 5: Key Mass Spectrometry Data for this compound
| m/z | Ion | Description |
|---|---|---|
| 146 | [M]⁺ | Molecular ion. researchgate.net |
| 118 | [M - CO]⁺ | Fragment resulting from the loss of carbon monoxide. researchgate.net |
| 90 | [M - CO - N₂]⁺ | Fragment from the subsequent loss of a nitrogen molecule. |
| 89 | [M - CO - HCN]⁺ | Fragment from the subsequent loss of hydrogen cyanide. |
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. For this compound, this analysis reveals detailed information about its molecular shape and how the molecules interact in the solid state.
Single-crystal X-ray diffraction studies of this compound have shown that the molecule is nearly planar. The dihedral angle between the benzene and pyridazinone rings is very small, measured at 0.52(7) degrees, indicating a high degree of planarity. This planarity is a key feature of its molecular conformation.
The crystal system has been identified as monoclinic with the space group P2/c. The unit cell parameters have been determined as follows:
| Crystal Data | |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 4.0321 (3) |
| b (Å) | 12.3412 (13) |
| c (Å) | 13.7513 (10) |
| β (°) ** | 90.534 (6) |
| Volume (ų) ** | 684.25 (10) |
| Temperature (K) | 296 |
| R-factor | 0.038 |
| wR-factor | 0.100 |
This data provides a precise model of the crystal lattice and the arrangement of this compound molecules within it.
The crystal structure of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces are critical in determining the packing of the molecules in the crystal lattice. The primary interactions observed are:
Hydrogen Bonding: Intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds are present, linking the molecules into a three-dimensional network polymer-korea.or.kr. The N—H⋯O hydrogen bonds, in particular, lead to the formation of centrosymmetric dimers.
π–π Interactions: Significant π–π stacking is observed between the pyridazinone and benzene rings of adjacent molecules. The centroid-to-centroid distance between these interacting rings is 3.588 (1) Å, with a plane-to-plane separation of 3.434 Å polymer-korea.or.kr.
| Intermolecular Interaction Parameters | |
| Interaction Type | π–π stacking |
| Participating Rings | Pyridazinone and Benzene |
| Centroid-Centroid Distance (Å) | 3.588 (1) |
| Plane-Plane Separation (Å) | 3.434 |
These parameters quantify the strength and geometry of the π–π stacking interactions within the crystal lattice of this compound.
Other Advanced Analytical Techniques
Beyond X-ray crystallography, other advanced analytical methods are employed to assess the purity of this compound and to characterize polymers that incorporate this moiety.
High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of chemical compounds. For this compound, HPLC methods are used to ensure a high degree of purity, often greater than 98%. Commercial suppliers of this compound typically provide an assay of purity determined by HPLC, confirming the absence of significant impurities fishersci.comfishersci.ca. This is crucial for applications where high purity is a prerequisite.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. It separates molecules based on their size in solution, providing information about the molecular weight distribution. For polymers containing the phthalazinone structure, such as poly(phthalazinone ether sulfone) and poly(phthalazinone ether ketone), GPC is used to determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) chromatographyonline.comresolvemass.ca.
Research on novel poly(phthalazinone ether ketone ketone) copolymers has utilized GPC to confirm the successful synthesis of high molecular weight polymers. For instance, a number-average molecular mass of 44,700 g/mol has been reported for certain copolymers, indicating the formation of long polymer chains researchgate.net. The PDI is a measure of the breadth of the molecular weight distribution, with values greater than 1 indicating a polydisperse sample chromatographyonline.com.
Computational and Theoretical Chemistry of 1 2h Phthalazinone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For 1-(2H)-Phthalazinone, various computational methods have been employed to elucidate these aspects.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating molecular structures and vibrational spectra. Studies have utilized DFT, particularly the B3LYP hybrid functional, in conjunction with basis sets such as 6-311++G(d,p) and 6-31G(d), to calculate the molecular geometry, electronic structure, and vibrational frequencies of this compound researchgate.netchemmethod.comresearchgate.netacs.org. These theoretical calculations have demonstrated a high degree of agreement with experimental data, including FT-IR and Raman spectra, for optimized geometric parameters like bond lengths and bond angles researchgate.netchemmethod.comresearchgate.net. The comparison of calculated vibrational frequencies with experimental observations validates the accuracy of DFT methods for predicting these properties researchgate.netacs.org. Furthermore, Time-Dependent Density Functional Theory (TD-DFT) has been applied to identify and characterize the main electronic transitions within the molecule researchgate.net. The scaled B3LYP method is often found to be superior to scaled Hartree-Fock approaches for such quantum chemical studies and vibrational analyses researchgate.netacs.org.
Ab initio Hartree-Fock (HF) methods represent a foundational approach in quantum chemistry for calculating molecular properties. HF calculations, often performed alongside DFT, have been employed to determine the molecular geometry and vibrational frequencies of this compound researchgate.netacs.orgias.ac.in. While HF provides a basis for understanding electronic structure, DFT methods, particularly hybrid functionals like B3LYP, are generally considered more accurate for predicting vibrational frequencies when compared to experimental results researchgate.netacs.org. The Hartree-Fock approximation serves as a crucial starting point for more advanced computational methods that account for electron correlation ias.ac.inpku.edu.cn.
The frontier molecular orbital theory, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, is a key indicator of a molecule's chemical reactivity and stability irjweb.comwuxiapptec.comajchem-a.com. A larger energy gap typically suggests a more stable molecule with lower reactivity, whereas a smaller gap implies higher reactivity due to easier electron transfer irjweb.comwuxiapptec.comajchem-a.com. DFT calculations have been used to determine these energy gaps for various compounds, providing insights into their potential for chemical reactions and biological activity chemmethod.comirjweb.comnih.gov. For instance, a calculated HOMO-LUMO gap of 3.0785 eV was reported for a related compound, suggesting potential applications in optoelectronic devices chemmethod.com. Another study reported a HOMO-LUMO energy gap of 4.4871 eV, indicating potential for charge transfer within the molecule and influencing its chemical reactivity irjweb.com.
Table 1: HOMO-LUMO Energy Gaps of Related Compounds
| Compound/Property | Energy Gap (eV) | Reference |
|---|---|---|
| Related Compound X | 3.0785 | chemmethod.com |
| Molecule 1A | 4.4871 | irjweb.com |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer powerful tools for predicting molecular behavior, interactions, and conformational preferences.
Conformational analysis is critical for understanding how a molecule's three-dimensional structure influences its properties and interactions. Molecular mechanics (MM) methods, such as those employing the General AMBER Force Field (GAFF), have been utilized to determine the most stable rotamers or conformations of molecules, including those related to this compound researchgate.netresearchgate.net. These methods involve energy minimization procedures that adjust bond lengths, bond angles, and dihedral angles to identify low-energy conformations iupac.org. Molecular mechanics calculations correct for molecular distortions and steric repulsions, providing a computationally efficient way to explore the potential energy landscape of a molecule iupac.org.
Molecular docking is a computational technique widely used in drug discovery to predict the binding modes and affinities of small molecules (ligands) to biological targets (proteins) tandfonline.comx-mol.netnih.govescholarship.orgajchem-a.comresearchgate.netajchem-a.com. Derivatives of this compound have been extensively studied using molecular docking against various protein targets. For example, phthalazinone derivatives have been docked against HIV-1 protease, where they were found to form stable complexes through a combination of hydrogen bonds and ionic interactions with key amino acid residues like Asp25 and Asp29 tandfonline.com. In other studies, phthalazinone-pyrazole hybrids were docked with the SHMT2 protein, showing good binding affinities and identifying hydrogen and hydrophobic interactions as crucial for binding nih.gov. Similarly, phthalazinone analogs designed as Dengue Virus NS2B-NS3 protease inhibitors exhibited strong binding affinities, with docking scores ranging from -8.9 to -9.60 kcal/mol, indicating significant potential as therapeutic agents ajchem-a.comajchem-a.com. These studies highlight the utility of molecular docking in elucidating the molecular basis of ligand-target interactions and guiding the design of new bioactive compounds.
Table 2: Molecular Docking Scores of Phthalazinone Derivatives with Biological Targets
| Ligand/Derivative | Target Protein | Binding Score (kcal/mol) | Reference |
|---|---|---|---|
| Compound 3 | HIV-1 Protease | (Stable complex) | tandfonline.com |
| Hybrid 4b | SHMT2 Protein | -8.4 | nih.gov |
| Hybrid 4c | SHMT2 Protein | -8.8 | nih.gov |
| Compound 81 | EGFR protein | -18.4 | researchgate.net |
| Phthalazinone Analog 21c | Dengue Virus NS2B-NS3 Protease | -9.60 | ajchem-a.comajchem-a.com |
Compound Name List:
this compound
Reactivity Profiles and Reaction Mechanisms of 1 2h Phthalazinone
Nucleophilic Reaction Pathways
1-(2H)-Phthalazinone exhibits reactivity towards certain nucleophiles, particularly in the presence of strong bases. While direct nucleophilic attack on the core this compound structure is less extensively documented compared to its functionalization or synthesis via cyclization, its nitrogen atoms possess lone pairs that can interact with electrophiles or coordinate with metal ions.
The presence of a carbonyl group and nitrogen atoms within the heterocyclic ring system influences its electron distribution. Although not a strong electrophile, under specific conditions, the molecule can undergo reactions where nucleophiles participate. For instance, related phthalazine (B143731) derivatives containing leaving groups, such as halogens, are known to undergo nucleophilic substitution reactions longdom.orggoogle.combu.edu.eg. In these cases, nucleophiles like amines or alkoxides can displace the halogen atom, leading to functionalized phthalazines. The behavior of 3-halophthalides, which are structurally related, demonstrates solvent-dependent nucleophilic substitution reactions with amines, potentially occurring via SN1 or SN2 mechanisms at different positions of the phthalide (B148349) ring niscpr.res.in. Furthermore, the coordination of this compound to metal halide complexes suggests its ability to act as a ligand, interacting through its heteroatoms researchgate.net.
Alkylation and Functionalization Mechanisms
This compound can be functionalized through various reactions, including alkylation and acylation, often occurring at the nitrogen atoms or through C-H bond activation. These transformations are key to synthesizing a wide array of substituted phthalazinones.
N-Alkylation and Acylation: The nitrogen atom at the 2-position of the phthalazinone ring is amenable to alkylation and acylation. For example, reactions with alkyl halides or acyl halides in the presence of a base can introduce alkyl or acyl groups onto this nitrogen. Studies have shown that phthalazinone derivatives can react with reagents like acrylonitrile (B1666552) (leading to Michael addition/alkylation) and acetyl chloride (acylation) jofamericanscience.org. These reactions typically proceed via nucleophilic attack of the nitrogen atom on the electrophilic center of the alkylating or acylating agent.
C-H Functionalization: Transition metal catalysis has opened avenues for C-H bond functionalization of phthalazinones. The nitrogen and oxygen atoms within the phthalazinone scaffold can act as directing groups, guiding metal catalysts to specific C-H bonds for activation and subsequent functionalization, such as alkylation or halogenation rsc.org. These mechanisms often involve the formation of a metal-carbon bond through oxidative addition or concerted metalation-deprotonation, followed by coupling with an electrophile or another coupling partner.
Table 5.2.1: Examples of Alkylation and Functionalization Reactions of this compound Derivatives
| Reactant/Reagent | Reaction Type | Conditions | Product Type | Citation |
| Acrylonitrile | Michael Addition | Pyridine, reflux | 3-(substituted phthalazin-2-yl)propionitrile | jofamericanscience.org |
| Acetyl Chloride | Acylation | Pyridine, reflux | N-acetyl phthalazinone derivative | jofamericanscience.org |
| Ethyl Chloroacetate | Alkylation | Dry acetone, anhydrous K2CO3 | N-ethoxycarbonylmethyl phthalazinone derivative | jofamericanscience.org |
| Alkyl Halides | N-Alkylation | Base, suitable solvent | N-alkyl phthalazinone derivatives | longdom.orgresearchgate.net |
| Aryl Aldehydes | C-H Functionalization | Transition metal catalyst, oxidant | Arylated phthalazinone derivatives | rsc.org |
Cyclization Reactions
Cyclization reactions are fundamental to the synthesis of the phthalazinone core structure, often involving the condensation of dicarbonyl precursors or related compounds with hydrazine (B178648) derivatives. These reactions build the characteristic fused ring system.
The synthesis of phthalazinones commonly involves the reaction of phthalaldehydic acid or its derivatives with hydrazines molaid.com. This process typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the phthalazinone ring. For example, the reaction of phthalaldehydic acid with substituted phenyl hydrazines, often catalyzed by acids like oxalic acid in aqueous media, leads to the formation of 2-(substituted phenyl) phthalazin-1(2H)-ones tandfonline.combu.edu.eg.
Other cyclization strategies include the reaction of 3,2-benzoxazin-4-ones with hydrazine hydrate, which can yield phthalazinone derivatives longdom.orgbu.edu.eg. Furthermore, multicomponent reactions, where three or more reactants assemble in a single pot to form the phthalazinone scaffold, have been developed, often employing catalysts like L-proline frontiersin.org. These reactions can lead to more complex fused systems, such as pyran-linked phthalazinone-pyrazole hybrids frontiersin.org.
Intramolecular Chlorination Reactions
While direct intramolecular chlorination of this compound itself is not a widely reported transformation, chlorination reactions are significant in the synthesis and modification of phthalazinone systems. These often involve the use of chlorinating agents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce chlorine atoms or to convert hydroxyl groups into chlorides.
For instance, phthalhydrazide (B32825) can be chlorinated using POCl3 to yield chlorinated phthalazine derivatives longdom.orgresearchgate.net. Similarly, this compound derivatives can be treated with POCl3 to produce corresponding chlorophthalazines jofamericanscience.orgresearchgate.net. These reactions typically involve the substitution of an oxygen atom (e.g., in a tautomeric hydroxyl form or a carbonyl group) or a hydrogen atom by a chlorine atom, often under reflux conditions. Such transformations are crucial for preparing intermediates that can undergo further nucleophilic substitution reactions.
Catalytic Reaction Mechanisms involving Phthalazinone Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of phthalazinones, enabling milder reaction conditions and higher yields. Transition metal catalysis, in particular, has been extensively employed for both the construction of the phthalazinone core and its subsequent functionalization.
Transition Metal-Catalyzed Synthesis: Palladium-catalyzed reactions are prominent in phthalazinone synthesis. For example, palladium-catalyzed carbonylation reactions, or three-component coupling reactions involving 2-halomethyl benzoates, paraformaldehyde, and hydrazines, provide facile access to substituted phthalazinones rsc.orgacs.org. The proposed mechanism often involves the generation of a Pd(0) species, oxidative addition to the aryl halide, followed by migratory insertion of carbon monoxide or other carbon sources, and finally reductive elimination to form the phthalazinone ring acs.org. The nitrogen and oxygen atoms in the phthalazinone precursors can also act as directing groups for transition metal-catalyzed C-H activation and functionalization, enabling the direct introduction of substituents onto the aromatic or heterocyclic rings rsc.org. Other transition metals like Rh, Ru, and Ir have also been utilized for similar C-H functionalization and annulation reactions of phthalazinones rsc.org.
Other Catalytic Systems: Beyond transition metals, various other catalytic systems facilitate phthalazinone synthesis. Acid catalysts, such as oxalic acid, are effective in promoting the cyclization of phthalaldehydic acid with hydrazines in aqueous media, offering an environmentally friendly approach tandfonline.com. Lewis acids like InCl3 and NiCl2·6H2O, as well as organic catalysts like L-proline and piperidine, have also been employed in multicomponent reactions and cyclization processes to synthesize diverse phthalazinone derivatives longdom.orgfrontiersin.org. These catalysts often function by activating reactants, stabilizing intermediates, or promoting specific bond formations, thereby streamlining the synthetic pathways.
Pharmacological and Mechanistic Research of 1 2h Phthalazinone Derivatives in Vitro Focus
Enzyme Inhibition Studies
Research into the enzyme inhibitory profiles of 1-(2H)-phthalazinone derivatives has identified several classes of enzymes that can be targeted by these compounds.
PARP enzymes play a crucial role in DNA repair, and their inhibition has emerged as a significant strategy in cancer therapy, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations mdpi.comekb.egresearchgate.net. Numerous this compound derivatives have been synthesized and evaluated for their PARP-1 inhibitory activity. Studies have reported compounds exhibiting potent inhibition at nanomolar levels, often comparable to or exceeding that of established drugs like Olaparib. For instance, one derivative demonstrated a PARP-1 IC50 value of 97 nM, outperforming Olaparib's IC50 of 139 nM in certain studies researchgate.netosf.iopharmascitech.com. Other series of phthalazinone derivatives have shown IC50 values as low as 30.51 nM, with specific compounds like 16l achieving an IC50 of 43 nM mdpi.comresearchgate.net. Further advancements have led to the discovery of compounds with even greater potency, such as compound 31, which exhibited an IC50 of 7 nM researchgate.net.
Table 1: Representative In Vitro PARP-1 Inhibition Data for this compound Derivatives
| Compound Designation / Series | Target Enzyme | IC50 Value | Reference Standard (if specified) | Citation |
| Phthalazinone Derivative (general) | PARP-1 | 97 nM | Olaparib (139 nM) | researchgate.netosf.iopharmascitech.com |
| Compound 5c | PARP-1 | 30.51 nM | Olaparib (43.59 nM) | researchgate.net |
| Compound 7e | PARP-1 | 36.33 nM | Olaparib (43.59 nM) | researchgate.net |
| Compound 16l | PARP-1 | 43 nM | - | mdpi.com |
| Phthalazinone-based derivative 9 | PARP-1 | 16.10 nM | - | ekb.eg |
| Diaza-spiro compound 6 | PARP-1 | 4-8 nM | - | ekb.eg |
| Compound 31 | PARP-1 | 7 nM | - | researchgate.net |
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), aiming to increase acetylcholine (B1216132) levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netmdpi.com. A range of this compound derivatives have been explored for their potential to inhibit these enzymes. Several series have demonstrated significant AChE inhibition, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or better than standard drugs like donepezil (B133215) researchgate.netresearchgate.net. For instance, compounds 6c and 6h showed outstanding activity as hAChE inhibitors with IC50 values of 28.88 nM and 26.03 nM, respectively researchgate.net. Compound 7c demonstrated moderate EeAChE inhibition with an IC50 of 0.44 µM researchgate.net. In terms of BChE inhibition, compounds such as 3c and 9e have shown potent activity with IC50 values of 0.33 µM and 0.9 µM, respectively researchgate.net. Dual inhibitors, affecting both AChE and BChE, have also been identified, such as compound 10e (AChE IC50 = 1.47 µM, BChE IC50 = 11.40 µM) researchgate.net.
Table 2: Representative In Vitro Cholinesterase Inhibition Data for this compound Derivatives
| Compound Designation / Series | Target Enzyme | IC50 Value | Citation |
| Compound 15b | AChE | 8.2 µM | researchgate.netnih.gov |
| Compound 7c | AChE | 0.44 µM | researchgate.net |
| Compound 6c | AChE | 28.88 nM | researchgate.net |
| Compound 6h | AChE | 26.03 nM | researchgate.net |
| Compound 7l | AChE | 49 nM | researchgate.net |
| Compound 2a | AChE | 12.83 µM | researchgate.net |
| Compound 3e | AChE | 0.5 µM | researchgate.net |
| Compound 9e | AChE | 3.13 µM | researchgate.net |
| Compound 4g | AChE | 5.11 µM | researchgate.net |
| ZINC390718 | AChE | 543.8 µM | mdpi.com |
| Compound 15b | MAO-B | 0.7 µM | researchgate.netnih.gov |
| Compound 7c | MAO-B | 1.21 µM | researchgate.net |
| Compound 1 | MAO-B | 3.47 µM | mdpi.com |
| Compound 15b | MAO-A | 6.4 µM | researchgate.netnih.gov |
| Compound 1 | MAO-A | 43.3 µM | mdpi.com |
| Compound 3c | BChE | 0.33 µM | researchgate.net |
| Compound 9e | BChE | 0.9 µM | researchgate.net |
| Compound 6c | BChE | 103.90 nM | researchgate.net |
| Compound 6h | BChE | 90.09 nM | researchgate.net |
| Compound 2d | BChE | 16.02 µM | researchgate.net |
| Compound 10e | BChE | 11.40 µM | researchgate.net |
| Compound 4g | BChE | 14.16 µM | researchgate.net |
| ZINC390718 | BChE | 241.1 µM | mdpi.com |
MAO enzymes, specifically MAO-A and MAO-B, are critical for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, making them targets for antidepressant and neurodegenerative disease therapies researchgate.netnih.govmdpi.com. Several this compound derivatives have been investigated for their MAO inhibitory potential. Notably, compound 15b demonstrated significant inhibitory activity against MAO-B with an IC50 of 0.7 µM and against MAO-A with an IC50 of 6.4 µM researchgate.netnih.gov. Another study reported a derivative (compound 1) that inhibited MAO-B with an IC50 of 3.47 µM and MAO-A with an IC50 of 43.3 µM mdpi.com.
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, and selective COX-2 inhibitors are sought after to reduce inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs ccjm.orgnih.gov. Research has identified this compound derivatives, such as certain 4-Aryl-2(1H)-phthalazinone derivatives, as potent and selective COX-2 inhibitors, while showing inactivity against COX-1 nih.gov. Although specific IC50 values for these phthalazinone derivatives are not detailed in the provided snippets, the studies indicate promising selectivity and anti-inflammatory potential.
Thromboxane A2 (TXA2) synthetase is involved in the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction. Certain this compound derivatives have been synthesized and evaluated for their dual activities, including TXA2 synthetase inhibition and bronchodilation pharmascitech.comjst.go.jp. For example, 2-[2-(1-imidazolyl)ethyl]-4-[3-pyridyl]phthalazine-1-(2H)one was identified as a TXA2 synthetase inhibitor jst.go.jp. The structural features at the 4-position of the phthalazinone ring, particularly heteroaromatic nuclei, have been found to be vital for this inhibitory activity pharmascitech.com.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides. Inhibitors of specific PDE isoforms, such as PDE3 and PDE4, are of therapeutic interest for conditions like asthma and heart failure pharmascitech.comacs.org. Studies have reported this compound derivatives and related hybrid structures exhibiting potent PDE4 inhibitory activity, with pIC50 values ranging from 7.0 to 8.7. Some of these compounds also demonstrated moderate PDE3 inhibitory activity (pIC50 = 5.4 to 7.5) pharmascitech.comacs.org. Tetrahydrophthalazinone derivatives, such as NPD-008, have also been explored as phosphodiesterase inhibitors, showing activity against intracellular trypanosomatids with EC50 values in the micromolar range researchgate.net.
Aldose Reductase (AR) Inhibition
Aldose reductase (AR) is an enzyme implicated in the development of diabetic complications. Research has identified phthalazinone derivatives as potential nonsteroidal AR antagonists. Specifically, compounds featuring a 4-benzyl-1-(2H)-phthalazinone skeleton have demonstrated significant AR inhibitory activity. Studies have shown that derivatives with ortho-substituents on the phenyl group exhibit potent inhibition of SC-3 cell proliferation and high binding affinity to wild-type AR, comparable to established antagonists like hydroxyflutamide. These findings suggest that the benzyl (B1604629) group is a crucial component for the antagonistic activity of these phthalazinone derivatives. osf.iosci-hub.se
Kinase (e.g., MAPK) and Topoisomerase (e.g., Topo II) Inhibition
The inhibition of kinases and topoisomerases is a critical strategy in cancer therapy. Several phthalazinone derivatives have emerged as potent inhibitors of these enzymes. Oxadiazol-phthalazinone derivatives, for instance, have displayed anticancer activities attributed to their ability to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II). nih.govresearchgate.netrsc.orgrsc.org Compounds like 1 and 2e from these series have shown dual inhibition of both MAPK and Topo II, positioning them as promising candidates for further anticancer research. rsc.orgrsc.org
Furthermore, specific phthalazine (B143731) derivatives have been developed as Topo II inhibitors, with compound 9d exhibiting a notable IC50 value of 7.02 ± 0.54 µM for Topo II inhibition. nih.govproquest.comresearchgate.net In the realm of immunotherapy, phthalazinone and isoquinolinone scaffolds have yielded potent inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T cell activation. Compound 24, for example, demonstrated potent in vitro activity with an HPK1 IC50 of 10.4 nM. nih.gov Additionally, phthalazinone derivatives have been recognized as aurora kinase inhibitors, suggesting their potential in cancer treatment by targeting cell division. nih.govnih.govresearchgate.netsciforum.net
HIV-1 Protease Inhibition
The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. Novel 1(2H)-phthalazinone derivatives, particularly those featuring an N-(dimethylamino)ethyl pendant arm, have been identified as potent nonpeptidic inhibitors of HIV-1 protease (HIV-1 PR). In vitro studies, including molecular docking and molecular dynamics simulations, have indicated that these compounds can form stable complexes with HIV-1 PR. Their inhibitory action is primarily mediated by a combination of intermolecular hydrogen bonds and ionic interactions between the ligand's cationic ammonium (B1175870) moiety and the deprotonated carboxylic residues (Asp25 and Asp25′) of the target receptor. These interactions contribute to the stability of the ligand-receptor complexes, with electrostatic and van der Waals forces being the main contributors to binding free energy. The favorable pharmacokinetic profiles, including estimated oral bioavailability and ADME descriptors, along with the potential to combat drug resistance, highlight the promise of these phthalazinone derivatives in HIV-1 treatment. researchgate.nettandfonline.comtandfonline.com
Receptor Interaction Studies
Phthalazinone derivatives have also been investigated for their ability to interact with various cellular receptors, influencing physiological processes.
Histamine (B1213489) Receptor (H1, H3) Antagonism
Histamine receptors, particularly H1 and H3, are involved in allergic responses and neurological functions. Potent phthalazinone-based human H1 and H3 bivalent histamine receptor antagonists have been developed, showing suitability for intranasal administration in the treatment of allergic rhinitis. osf.ioresearchgate.netjst.go.jpacs.orgacs.orgnih.gov Some of these analogues exhibit equipotency with azelastine (B1213491), a well-established H1 antagonist, and demonstrate longer-acting effects in vitro. osf.ioacs.org For instance, analogues 56a and 56b showed H1 potencies (pA2 9.1 and 8.9, respectively) and H3 potencies (pKi 9.6 and 9.5, respectively) that were comparable to or exceeded those of azelastine (pA2 9.7, pKi 6.8). researchgate.netacs.org One specific amide derivative demonstrated favorable characteristics for intranasal delivery, including low oral bioavailability and brain penetration, suggesting a reduced potential for central nervous system side effects. osf.ioacs.org Quantitative structure-activity relationship (QSAR) and molecular docking studies have further aided in the design of phthalazinone derivatives as dual H1/H3 inhibitors for allergic rhinitis. civilica.com
Androgen Receptor (AR) Antagonism
The androgen receptor (AR) plays a crucial role in male reproductive health and is a key target in prostate cancer therapy. Nonsteroidal AR antagonists based on the 4-benzyl-1-(2H)-phthalazinone skeleton have been synthesized and evaluated. A notable compound, 11c, featuring ortho-substituents on its phenyl ring, demonstrated potent inhibition of SC-3 cell proliferation (IC50: 0.18 μM) and high binding affinity to wild-type AR (IC50: 10.9 μM), rivaling that of hydroxyflutamide. osf.iosci-hub.senih.gov Furthermore, compound 11c effectively inhibited the proliferation of LNCaP cells harboring the T877A-mutated AR. osf.iosci-hub.senih.gov Molecular docking studies have underscored the importance of the benzyl group in mediating the antagonistic effects of these phthalazinone derivatives. osf.iosci-hub.senih.gov Other research also supports the role of phthalazinone derivatives as effective AR antagonists. pharmascitech.comnih.govacs.orgdgidb.orgscispace.com
Mechanistic Investigations in Cell-Based Systems (In Vitro)
Cell-based assays provide critical insights into the mechanisms by which phthalazinone derivatives exert their biological effects.
Anticancer Mechanisms: Numerous phthalazinone derivatives have been evaluated for their antiproliferative activity against a range of cancer cell lines, including HepG2, MCF-7, HCT-116, SC-3, LNCaP, A549, PC-3, A2780, and NCI-H460. osf.ionih.govresearchgate.netrsc.orgrsc.orgproquest.comresearchgate.netresearchgate.netsciforum.netnih.govd-nb.inforesearchgate.netacs.orgrsc.org Certain oxadiazol-phthalazinone compounds have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in HepG2 cells. rsc.orgrsc.org These effects are often associated with an upregulation of pro-apoptotic markers such as p53 and caspase 3, and a downregulation of cell cycle regulators like cdk1. rsc.orgrsc.org Reductions in the cellular concentrations of MAPK and Topo II have also been observed, contributing to their cytotoxic effects. rsc.orgrsc.orgresearchgate.net Moreover, some phthalazinone derivatives have demonstrated potent inhibition of poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair, with one compound exhibiting an IC50 of 97 nM. researchgate.net Specifically, compounds 7c and 8b displayed significant cytotoxicity against HCT-116 cells, with IC50 values of 1.36 and 2.34 μM, respectively, while showing minimal toxicity to normal cells. acs.org
Other Cellular Effects: Beyond anticancer mechanisms, phthalazinone derivatives have been investigated for their roles in other cellular processes. Their interaction with histamine receptors, as discussed in section 6.2.1, involves cell-based binding assays and functional studies relevant to allergic responses. osf.ioresearchgate.netjst.go.jpacs.orgacs.orgnih.gov Similarly, their activity as AR antagonists has been confirmed through cell proliferation assays using AR-dependent cell lines. osf.iosci-hub.senih.gov
Anti-Platelet Aggregation Mechanisms
Platelet aggregation is a critical process in hemostasis but also plays a significant role in thrombotic events. Derivatives of this compound have been investigated for their ability to inhibit this process. Studies have shown that certain 7-(ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives effectively inhibit arachidonic acid (AA)-induced platelet aggregation, with 2-phenyl and ortho-substituted 2-phenyl derivatives exhibiting the most potent inhibitory effects osf.ionih.gov. Furthermore, 4-aminoalkyl-1(2H)-phthalazinone derivatives, such as compound 15b, have demonstrated good anti-platelet aggregation abilities nih.govresearchgate.net.
Table 1: Anti-Platelet Aggregation Activity of Phthalazinone Derivatives
| Compound/Derivative Class | Target Activity | Specifics | Reference |
| 4-aminoalkyl-1(2H)-phthalazinones (e.g., compound 15b) | Anti-platelet aggregation | Good activity | nih.govresearchgate.net |
| 7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivs. | Anti-platelet aggregation | Inhibited AA-induced aggregation; 2-phenyl and ortho-substituted 2-phenyl derivs. most potent | osf.ionih.gov |
Aβ Aggregation Inhibition Pathways (e.g., for Alzheimer's Disease)
Alzheimer's disease (AD) is characterized by the aggregation of amyloid-beta (Aβ) peptides. Phthalazinone derivatives have emerged as potential inhibitors of this pathological process. Research indicates that 4-aminoalkyl-1(2H)-phthalazinone derivatives, including compound 15b, exhibit good activity against self- and Cu²⁺-induced Aβ1–42 aggregation nih.govresearchgate.net. Compound 7c, another derivative in this class, also showed good inhibitory effects on self-induced Aβ1–42 aggregation researchgate.net. Furthermore, pyrazolo[1,2-b]phthalazine derivatives, such as compound 7l, have demonstrated the ability to inhibit Aβ peptide aggregation ssu.ac.ir. The phthalazinone nucleus itself has been associated with excellent inhibition against Aβ 1-42 accumulation researchgate.net.
Table 2: Aβ Aggregation Inhibition by Phthalazinone Derivatives
| Compound/Derivative Class | Target Activity | Specifics | Reference |
| 4-aminoalkyl-1(2H)-phthalazinones (e.g., 15b, 7c, II) | Aβ1–42 aggregation inhibition | Compound 15b: Good activity; Compound 7c: 55.0% at 25 µM; Compound II: Moderate inhibition (IC50 = 8.2 µM) | nih.govresearchgate.netresearchgate.net |
| Phthalazinone derivatives | Aβ 1-42 accumulation inhibition | Excellent inhibition | researchgate.net |
| Pyrazolo[1,2-b]phthalazines (e.g., compound 7l) | Aβ peptide aggregation inhibition | Inhibited AChE-induced and self-induced aggregation | ssu.ac.ir |
Neuroprotective Mechanisms
The neuroprotective potential of phthalazinone derivatives is an active area of research, particularly in the context of neurodegenerative diseases. Derivatives of 4-hydrazinylphthalazin-1(2H)-one have been shown to activate Nrf2 signaling pathways, which play a crucial role in reducing oxidative stress in neural cells, thereby offering neuroprotection . Compound 15b, a 4-aminoalkyl-1(2H)-phthalazinone derivative, has demonstrated neuroprotective potency nih.gov. Similarly, compound 7l, a pyrazolo[1,2-b]phthalazine derivative, exhibited neuroprotective activity against H2O2-induced damage in PC12 cells ssu.ac.irresearchgate.net.
Table 3: Neuroprotective Activity of Phthalazinone Derivatives
| Compound/Derivative Class | Target Activity | Mechanism/Specifics | Reference |
| 4-Hydrazinylphthalazin-1(2H)-one derivatives | Neuroprotective | Activate Nrf2 signaling pathways, reduce oxidative stress in neural cells | |
| 4-aminoalkyl-1(2H)-phthalazinones (e.g., compound 15b) | Neuroprotective | Displayed neuroprotective potency | nih.gov |
| Pyrazolo[1,2-b]phthalazines (e.g., compound 7l) | Neuroprotective | Showed activity against H2O2-induced damage in PC12 cells | ssu.ac.irresearchgate.net |
Anti-Neuroinflammation Mechanisms
Neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative diseases. Phthalazinone derivatives have shown promise in mitigating neuroinflammatory processes. Compound 15b, a 4-aminoalkyl-1(2H)-phthalazinone derivative, has demonstrated anti-neuroinflammatory properties nih.gov. More specifically, derivatives of 3,4-dihydronaphthalen-1(2H)-one, such as compound 6m, have exhibited significant anti-neuroinflammatory actions by reducing reactive oxygen species (ROS) production, down-regulating key inflammatory markers like NLRP3, ASC, and caspase-1, preventing the pro-inflammatory M1 polarization of BV2 microglia cells, and inhibiting the NF-κB signaling pathway nih.gov.
Table 4: Anti-Neuroinflammatory Activity of Phthalazinone Derivatives
| Compound/Derivative Class | Target Activity | Mechanism/Specifics | Reference |
| 4-aminoalkyl-1(2H)-phthalazinones (e.g., compound 15b) | Anti-neuroinflammation | Displayed anti-neuroinflammation | nih.gov |
| 3,4-dihydronaphthalen-1(2H)-one derivatives (e.g., 6m) | Anti-neuroinflammatory | Reduced ROS, down-regulated NLRP3, ASC, caspase-1; prevented M1 polarization of BV2 microglia; inhibited NF-κB signaling pathway | nih.gov |
Apoptosis Induction and Cell Cycle Modulation in Cancer Cell Lines
The ability of this compound derivatives to induce apoptosis and modulate cell cycle progression has been extensively studied in various cancer cell lines. Novel oxadiazol-phthalazinone derivatives, such as compounds 1, 2e, and 7d, have shown significant and selective anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines. These compounds were found to arrest cell cycle progression and/or induce apoptosis, as evidenced by increased expression of p53 and caspase 3, decreased expression of cdk1, and reduced levels of MAPK and Topo II nih.govrsc.orgrsc.org. Benzoxazinone derivatives have also demonstrated similar effects, with certain compounds inducing apoptosis and affecting key cell cycle regulatory proteins researchgate.net. Pyridine-urea derivatives, exemplified by compound 5l, have shown potent in vitro anticancer activity against A549 and HCT-116 cells, provoking apoptosis through modulation of pro- and anti-apoptotic proteins (Bcl-2, Bax, cytochrome C, p53, caspases) and disrupting cell cycle progression by altering the Sub-G1 phase and arresting the G2-M stage tandfonline.com. Polyaminophthalazinones have also exhibited antiproliferative activity, with their potency influenced by substituent polarity .
Table 5: Anticancer Activity (Apoptosis Induction & Cell Cycle Modulation) of Phthalazinone Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Mechanism/Specifics | Reference |
| Oxadiazol-phthalazinone derivatives (e.g., 1, 2e, 7d) | HepG2, MCF-7 | 5.5–15 (general) | Arrested cell cycle progression and/or induced apoptosis (elevated p53, caspase 3; down-regulated cdk1, reduced MAPK, Topo II) | nih.govrsc.orgrsc.org |
| Benzoxazinone derivatives (e.g., 3, 7, 8, 10, 13, 15) | HepG2, MCF-7 | Not specified for all; showed antiproliferative activity | Induced p53 and caspase3 expression; reduced cdk1 and Topo II (e.g., derivative 15) | researchgate.net |
| Pyridine-urea derivatives (e.g., compound 5l) | A549, HCT-116 | 3.22 ± 0.2 (A549), 2.71 ± 0.16 (HCT-116) | Provoked apoptosis (decreased Bcl-2, enhanced Bax, cytochrome C, p53, caspase-3, caspase-9); disrupted cell cycle (Sub-G1 alteration, G2-M arrest) | tandfonline.com |
| Polyaminophthalazinones | HeLa, MCF-7 | 12–45 | Exhibited antiproliferative activity; selectivity influenced by substituent polarity |
Broad-Spectrum Biological Activity Investigations (In Vitro)
Beyond specific pharmacological targets, phthalazinone derivatives have been evaluated for broader biological activities, including antimicrobial effects.
Antimicrobial Activity Studies
The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Phthalazinone derivatives have demonstrated significant antimicrobial properties. Studies have reported antibacterial activity against various strains, with phthalazinone derivatives generally showing activity against B. subtilis. Compound 14c exhibited notable antibacterial activity, with a minimum inhibitory concentration (MIC) of 15.62 µg/mL against B. subtilis tubitak.gov.trresearchgate.netresearchgate.net. Compound 15e was identified as having the highest antimycobacterial activity tubitak.gov.trresearchgate.netresearchgate.net. Furthermore, phthalazinone derivatives incorporating thiadiazole rings have displayed enhanced antimicrobial activity against bacteria and fungi compared to their triazole counterparts tandfonline.com. Other synthesized phthalazinone derivatives, including those with isoindole-1,3(2H)-dione moieties, have also shown significant antimicrobial activity against a range of bacteria and fungi semanticscholar.org. Additionally, certain phthalazinone derivatives have exhibited antifungal effects against pathogenic fungi such as Candida and Cryptococcus neoformans .
Antifungal Activity Studies
Phthalazinone derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi. Studies have investigated their efficacy against yeasts and filamentous fungi, including dermatophytes and Cryptococcus neoformans osf.ioresearchgate.netnih.gov. For instance, compound 5, identified as 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, exhibited remarkable antifungal activity against standardized strains of dermatophytes and Cryptococcus neoformans osf.ionih.gov. Further research has shown that modifications to the N-2 position are critical, with a methyl group at this position being optimal among the tested compounds for antifungal activity nih.gov.
More potent antifungal effects have been observed when phthalazinone derivatives are combined with azole antifungals like fluconazole, demonstrating synergistic activity against Candida albicans nih.gov. Phthalazinone 1 showed an EC50 of 0.015 μM in the presence of fluconazole, while phthalazinone 24 achieved an EC50 as low as 1 nM, indicating significant potency nih.gov. These potent analogues were also effective against fluconazole-resistant clinical isolates of C. albicans, highlighting their potential to overcome drug resistance mechanisms nih.gov.
Table 1: Antifungal Activity of Selected Phthalazinone Derivatives
| Compound | Target Organism/Strain | Activity Metric / Description | Reference |
| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) | Dermatophytes, C. neoformans | Remarkable antifungal activity | osf.ionih.gov |
| Phthalazinone 1 | Candida albicans | EC50 = 0.015 μM (with fluconazole) | nih.gov |
| Phthalazinone 24 | Candida albicans | EC50 = 1 nM (most active compound) | nih.gov |
| Phthalazinone 15 | C. albicans (resistant) | Active against fluconazole-resistant clinical isolates | nih.gov |
| Phthalazinone 24 | C. albicans (resistant) | Active against fluconazole-resistant clinical isolates | nih.gov |
General Cytotoxicity Studies in Cancer Cell Lines
Phthalazinone derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines in vitro. These compounds often act by inhibiting cell proliferation and can induce apoptosis ontosight.ai.
Several studies have reported specific IC50 values for various derivatives against different cancer cell lines:
Compounds 15 and 16 displayed very strong cytotoxic activity against HePG2 (liver), HCT-116 (colon), PC3 (prostate), and MCF-7 (breast) cancer cell lines, with IC50 values ranging from 5.0 ± 0.41 µg/mL to 8.9 ± 0.62 µg/mL jst.go.jp.
Against the HCT-116 colon cancer cell line, compounds 9c, 12b, and 13c demonstrated potent cytotoxicity with IC50 values of 1.58, 0.32, and 0.64 μM, respectively, outperforming the standard sorafenib (B1663141) (IC50 = 3.23 μM) nih.gov.
Compounds 7c and 8b were found to be highly cytotoxic against HCT-116 cells, with IC50 values of 1.36 μM and 2.34 μM, respectively, while showing minimal toxicity against normal WISH cells acs.org.
Compound 17 exhibited potent antitumor activity against PC3 and MDA-MB-468 cell lines with IC50 values of 13.15 µM and 17.22 µM, respectively researchgate.net.
Compounds 2h, 2j, and 2g demonstrated moderate sensitivity towards the renal cancer cell line UO-31 nih.govresearchgate.net.
Compounds 1, 20, and 25 exhibited potent cytotoxic effects against four human tumor cell lines when compared to doxorubicin (B1662922) scilit.com.
These findings underscore the significant antiproliferative potential of the phthalazinone scaffold, with specific structural modifications leading to enhanced efficacy against various cancer types.
Applications Beyond Medicinal Chemistry
Polymer Chemistry and Materials Science
Phthalazinone-containing polymers represent a class of high-performance materials known for their exceptional thermal and mechanical properties. These polymers find applications where resistance to high temperatures and mechanical stress is critical.
Poly(phthalazinone ether ketone)s (PPEKs) and related polymers, such as poly(phthalazinone ether sulfone)s (PPES) and poly(phthalazinone ether nitrile ketone)s (PPENK), are synthesized primarily through nucleophilic aromatic substitution polymerization or N-C coupling reactions mdpi.commdpi.comcapes.gov.brekb.egtandfonline.comacs.orggoogle.comscientific.netacs.orgacs.org. These polymers incorporate the rigid and thermally stable phthalazinone unit into their backbone, contributing to their robust characteristics. Key monomers used in their synthesis include derivatives like 4-(4-hydroxyphenyl)phthalazin-1(2H)-one acs.orggoogle.com. Sulfonated versions, such as sulfonated poly(phthalazinone ether ketone)s (SPPEKs), have also been developed for applications like membranes in electrodialysis and vanadium redox flow batteries mdpi.comscientific.netacs.orgpku.edu.cn. Copolymers with other high-performance polymers like poly(ether ether ketone) (PEEK) have also been investigated to balance properties tandfonline.com.
The incorporation of the phthalazinone moiety significantly influences the thermal and mechanical properties of the resulting polymers.
Thermal Stability: PPEKs generally exhibit excellent thermal stability. For instance, PPEK polymers can have glass transition temperatures (Tg) around 265 °C mdpi.com, with some poly(phthalazinone ether sulfone)s reaching Tg values as high as 305 °C tandfonline.comgoogle.com. Decomposition temperatures, indicated by the temperature at which 5% weight loss occurs, are typically high, often exceeding 360 °C mdpi.com, and can range from approximately 480-530 °C for some derivatives acs.org. The introduction of specific side-groups, such as methyl or phenyl, can lead to decomposition temperatures around 520 °C and 590 °C mdpi.com. Sulfonated PPEKs also maintain good thermal stability, with degradation often observed around 290 °C mdpi.com.
Mechanical Properties: These polymers are noted for their superior mechanical strength. Resin films derived from PPEKs can display excellent tensile strength, particularly when methyl or phenyl side-groups are introduced, which can enhance free volume and reduce chain entanglement mdpi.comdntb.gov.ua. For example, poly(phthalazinone ether nitrile ketone) (PPENK) composites have demonstrated impressive tensile strengths up to 778 MPa, flexural strengths up to 1115 MPa, and interlaminar shear strengths of 57 MPa mdpi.comnih.gov. Blends of poly(phthalazinone biphenyl (B1667301) ether sulfone) (PPBES) with PEEK show tensile strengths around 90 MPa at room temperature, with PPBES improving PEEK's mechanical properties at elevated temperatures tandfonline.com.
Processability: A key challenge for some PPEK resins is their poor thermoforming processability, often attributed to the rigid and non-coplanar structure of the phthalazinone unit, which leads to increased chain entanglement mdpi.comresearchgate.net. Modifications, such as the introduction of specific side-groups or blending with more processable polymers like PEEK, can significantly reduce melting viscosity and improve processability, albeit sometimes with a slight compromise in thermal stability mdpi.comtandfonline.com.
Table 1: Thermal and Mechanical Properties of Selected Phthalazinone-Based Polymers
| Polymer Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (5% wt loss) (°C) | Tensile Strength (MPa) | Flexural Strength (MPa) | Interlaminar Shear Strength (MPa) |
| Poly(phthalazinone ether ketone) (PPEK) | 265 | ~360 | - | - | - |
| Poly(phthalazinone ether sulfone) (PPES) | 305 | ~436 (initial) | - | - | - |
| PPEK with phenyl side-group | ~290-300 | ~520, ~590 | Excellent | - | - |
| Poly(phthalazinone ether nitrile ketone) (PPENK) | 288 | >500 (under N2) | 778 | 1115 | 57 |
| Sulfonated Poly(phthalazinone ether ketone) (SPPEK) | - | ~290 | Relatively good | - | - |
Note: Values are approximate and may vary based on specific synthesis and testing conditions. '-' indicates data not reported in the reviewed literature.
Dye Chemistry and Reactive Dyes
The phthalazinone moiety can serve as a chromophore or a functional group in the synthesis of dyes, particularly reactive dyes. These dyes are capable of forming covalent bonds with textile fibers, such as cotton and wool, leading to high wash fastness and color stability ekb.egekb.egresearchgate.net. Research indicates that phthalazinone derivatives can be chemically modified to create reactive nucleosides and dyes, enhancing their bonding capabilities with proteins and fibers ekb.egekb.eg. Furthermore, phthalazine-based heterocyclic systems have been explored for applications in dye-sensitized solar cells (DSSCs), suggesting their potential in optoelectronic materials sciforum.net.
Corrosion Inhibition Mechanisms
1-(2H)-Phthalazinone (PTO) and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals, including aluminum and mild steel, particularly in acidic environments like hydrochloric acid (HCl) researchgate.netbohrium.comresearchgate.netelectrochemsci.org. The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier film that hinders corrosive attack ekb.egresearchgate.netbohrium.comresearchgate.netresearchgate.net.
The inhibition efficiency generally increases with the concentration of the phthalazinone derivative researchgate.netbohrium.comresearchgate.net. Synergistic effects are often observed when halide ions, such as iodide ions (from KI), are present alongside phthalazinone derivatives. This synergy can lead to a substantial enhancement in corrosion inhibition, as seen in studies on coupled aluminum and mild steel researchgate.netresearchgate.netelectrochemsci.org. The adsorption process typically follows established isotherm models, such as Langmuir or Freundlich isotherms, depending on the specific inhibitor and conditions researchgate.netbohrium.comresearchgate.net. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), reveal that phthalazinone derivatives often act as mixed-type inhibitors, affecting both anodic and cathodic reactions, and that the corrosion process is frequently controlled by charge transfer bohrium.comresearchgate.net.
Table 2: Corrosion Inhibition Efficiency of Selected Phthalazinone Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Temperature (°C) | Reference(s) |
| This compound (PTO) | Aluminum | 1.0 M HCl | Varies | Increases with concentration | - | researchgate.net, researchgate.net |
| N-alkylphthalazinone derivatives (e.g., 2-(prop-2-yn-1-yl)-4-(p-tolyl)phthalazin-1(2H)-one) | Carbon Steel | HCl | Varies | Up to 93.4% | - | bohrium.com |
| [4-(3-amino-4-methoxy-5-methyl phenyl)-1-oxo-1H-phthalaz-2-yl]acetic acid hydrazide (APPH) | Low Carbon Steel | 0.5 M H2SO4 | 0.5 mM | ~84% | 30 | researchgate.net, researchgate.net |
| This compound (PTO) + KI | Al & Mild Steel | 1.0 M HCl | 1 mM PTO + 0.1% KI | Reduced galvanic current to 0.75 μA cm⁻² | - | electrochemsci.org |
Note: Specific concentrations and conditions are detailed in the respective references. The synergistic effect with KI significantly reduced galvanic current in the combined study.
Phthalazinone as a Building Block in Heterocyclic Synthesis
The phthalazinone nucleus serves as a valuable synthon and building block in the synthesis of a wide array of complex heterocyclic compounds fayoum.edu.eglongdom.orgresearchgate.netmetu.edu.trjst.go.jp. Its reactive sites allow for functionalization and incorporation into fused ring systems, leading to novel structures with diverse chemical and potential biological activities. Researchers utilize phthalazinone derivatives to construct fused heterocycles such as sciforum.netresearchgate.netbohrium.comtriazolo-phthalazines and pyrazolo[1,2-b]phthalazine-5,10-diones longdom.orgresearchgate.netmetu.edu.tr. For example, 4-(4-Bromophenyl)-1(2H)-phthalazinone is recognized for its utility in complex organic reactions, facilitating the creation of compounds with significant therapeutic potential and in materials science chemimpex.com. The inherent reactivity of the phthalazinone core makes it a versatile starting material for creating intricate molecular architectures.
Compound List:
this compound (PTO)
Poly(phthalazinone ether ketone) (PPEK)
Poly(phthalazinone ether sulfone) (PPES)
Poly(phthalazinone ether nitrile ketone) (PPENK)
Sulfonated Poly(phthalazinone ether ketone) (SPPEK)
Poly(phthalazinone biphenyl ether sulfone) (PPBES)
Poly(ether ether ketone) (PEEK)
4-(4-hydroxyphenyl)phthalazin-1(2H)-one
[4-(3-amino-4-methoxy-5-methyl phenyl)-1-oxo-1H-phthalaz-2-yl]acetic acid hydrazide (APPH)
4-(4-Bromophenyl)-1(2H)-phthalazinone
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes and Sustainable Methodologies
Traditional synthesis methods for 1-(2H)-phthalazinone derivatives often rely on the cyclocondensation of pre-functionalized benzoic acids, such as phthalic anhydride (B1165640) or 2-formylbenzoic acid, with hydrazines. beilstein-journals.orglongdom.org However, these methods can be limited by low yields and poor regioselectivity. beilstein-journals.org The future of phthalazinone synthesis lies in the development of more efficient, selective, and sustainable routes.
Modern approaches are moving towards multicomponent reactions (MCRs) and advanced catalytic systems. MCRs, which combine three or more reactants in a single step, are particularly attractive for their synthetic efficiency and alignment with green chemistry principles like atom economy and reduced waste generation. nih.govnih.gov
Recent innovative strategies include:
Copper-Mediated C-H Activation: A novel strategy utilizes a copper-mediated cascade C-H/C-H coupling and intramolecular annulation, followed by hydrazinolysis, to construct the phthalazinone scaffold under mild conditions. This method demonstrates good functional group tolerance and high selectivity. beilstein-journals.org
Palladium-Catalyzed Reactions: Palladium-catalyzed coupling reactions are being employed for the synthesis of aminophthalazinones. This involves the amination of brominated phthalazinone precursors with various amines. beilstein-journals.org
One-Pot, Multi-Step Processes: A simple, one-pot, two-step process has been developed to convert 2-acylbenzoic acids into 4-substituted phthalazin-1(2H)-ones, which is crucial for pharmaceutical manufacturing. acs.org
These advanced methodologies represent a significant step forward, offering more direct and versatile access to complex phthalazinone derivatives.
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Starting Materials | Key Features | Advantages |
| Classical Cyclocondensation | Phthalic anhydride, 2-formylbenzoic acid, hydrazines | Two-component reaction | Simple, well-established |
| Copper-Mediated C-H Activation | Directed starting materials, terminal alkynes, hydrazine (B178648) | Cascade C-H/C-H coupling, intramolecular annulation | High generality, good functional tolerance, high stereo- and regioselectivity, mild conditions |
| Palladium-Catalyzed Amination | 4-Bromophthalazinone, various amines | Cross-coupling reaction | Efficient synthesis of 4-aminophthalazinones |
| Multicomponent Reactions (MCRs) | Phthalimide, hydrazine hydrate, aldehydes, active methylene compounds | One-pot, multiple bond formations | High atom economy, reduced waste, synthetic efficiency |
Exploration of New Pharmacological Targets and Mechanisms (in vitro)
Phthalazinone derivatives are known to interact with a diverse range of biological targets, leading to activities such as anticancer, antihistaminic, anti-inflammatory, and antihypertensive effects. nih.govmdpi.com Future research is focused on identifying novel pharmacological targets and elucidating the underlying mechanisms of action through in vitro studies.
Emerging targets and areas of investigation include:
Kinase Inhibition: Derivatives have shown potent inhibitory activity against various kinases. For example, certain compounds are being investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T cell activation, presenting a promising target for cancer immunotherapy. bohrium.com Others have demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov
Enzyme Inhibition: Beyond kinases, phthalazinones inhibit other crucial enzymes. They are well-known as inhibitors of Poly (ADP-ribose) polymerase (PARP). beilstein-journals.org Additionally, novel derivatives have been designed as inhibitors of acetohydroxyacid synthase (AHAS), an enzyme target for herbicides. nih.gov
Anticancer Mechanisms: The antiproliferative effects of new phthalazinone hybrids are being extensively studied against various cancer cell lines, including human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7). mdpi.comnih.gov Research suggests that their anticancer activity may be linked to the inhibition of p38 mitogen-activated protein kinase (MAPK) and topoisomerase II. mdpi.com The molecular hybridization approach, combining the phthalazinone core with other pharmacophores like dithiocarbamate, is a key strategy to develop new anticancer agents with potentially dual mechanisms of action. mdpi.comnih.gov
The continued screening of phthalazinone libraries against diverse biological targets will undoubtedly uncover new therapeutic potentials.
Advanced Computational Drug Design Strategies
Computer-Aided Drug Design (CADD) is becoming an indispensable tool in the development of novel phthalazinone-based therapeutic agents. taylorandfrancis.com These computational strategies accelerate the drug discovery process, reduce costs, and allow for the rational design of molecules with improved efficacy and safety profiles. taylorandfrancis.com
Key computational approaches being applied to phthalazinone research include:
Molecular Hybridization Design: This strategy involves combining the phthalazinone scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. nih.gov
Virtual Screening and Molecular Docking: These techniques are used to predict the binding affinity and interaction patterns of phthalazinone derivatives with specific biological targets, such as VEGFR2 and other kinases. bohrium.comnih.gov This helps in prioritizing compounds for synthesis and biological testing.
ADMET Prediction: In silico tools like the Swiss-ADME and ProTox-II web servers are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. nih.gov This early-stage assessment helps in identifying candidates with favorable drug-like properties.
The integration of artificial intelligence (AI) and machine learning models is expected to further enhance these computational strategies, enabling more accurate predictions and the de novo design of phthalazinone derivatives with desired pharmacological profiles. taylorandfrancis.commdpi.com
Integration with Materials Science for Novel Applications
While the primary focus of phthalazinone research has been in medicinal chemistry, its unique chemical structure offers potential for applications in materials science. This is an emerging research avenue with significant room for exploration. The heterocyclic nature of the phthalazinone core suggests possibilities for creating novel functional materials.
Potential areas of investigation include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Phthalazinone derivatives have been shown to act as N- and O-donor ligands, forming stable coordination compounds with metal ions such as Cu(II). beilstein-journals.org This property could be harnessed to construct novel MOFs with potential applications in catalysis, gas storage, or sensing.
Organic Electronics: Heterocyclic compounds are often explored for their electronic properties. The phthalazinone core could be functionalized to create organic semiconductors or components for organic light-emitting diodes (OLEDs), although this area remains largely unexplored.
The development of phthalazinone-based materials will require interdisciplinary collaboration between synthetic chemists and materials scientists to fully realize the potential of this versatile scaffold beyond pharmaceuticals.
Green Chemistry Approaches in Phthalazinone Research
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. rsc.org In phthalazinone research, there is a clear trend towards developing more environmentally benign and sustainable synthetic protocols.
Key green chemistry strategies being implemented include:
Use of Eco-Friendly Solvents: Researchers are exploring the use of water as a solvent for the synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones, which significantly reduces the reliance on volatile organic compounds. researchgate.net
Development of Recyclable Catalysts: The use of solid acid catalysts like silica sulfuric acid allows for efficient synthesis under solvent-free conditions and enables the catalyst to be recovered and reused, minimizing waste. longdom.org
One-Pot and Multicomponent Reactions: As mentioned earlier, one-pot and multicomponent syntheses are inherently greener as they reduce the number of reaction steps, minimize the use of solvents for purification of intermediates, and often lead to higher atom economy. nih.govresearchgate.net For instance, the L-proline catalyzed one-pot, three-component synthesis of pyran-linked phthalazinone-pyrazole hybrids is an example of an efficient and eco-friendly approach. nih.gov
The continued application of green chemistry principles will be crucial for the sustainable development and large-scale production of phthalazinone-based compounds in the future. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
